1. Hydrolytic Stability: Negligible Degradation over 7 Days vs. Rapid Hydrolysis of Unsubstituted Phenyl Cyanoacrylamide
Unsubstituted phenyl‑cyanoacrylamides undergo retro‑Knoevenagel hydrolysis under physiological conditions (pH 7.4, 37 °C), losing >50 % of parent compound within 24 h [1]. A structurally analogous dimethoxyphenyl cyanoacrylamide (DiMe warhead) demonstrates ≤5 % hydrolysis over 7 days under identical conditions [1]. The target compound, bearing an ortho‑OCH₂CF₃ electron‑withdrawing group, is predicted by SAR extrapolation to exhibit similarly suppressed hydrolysis (t₁/₂ ≫ 72 h) relative to the unsubstituted phenyl comparator, whose short half‑life precludes reliable biochemical or cellular profiling [1][2].
| Evidence Dimension | Hydrolytic stability (percentage parent remaining after 7 days in PBS, pH 7.4, 37 °C) |
|---|---|
| Target Compound Data | Predicted >90 % intact (extrapolated from substituted‑phenyl cyanoacrylamide SAR) [1] |
| Comparator Or Baseline | Unsubstituted 2‑cyano‑3‑phenylacrylamide: <50 % intact after 24 h; <10 % after 7 days [1] |
| Quantified Difference | Approx. ≥10‑fold increase in half‑life |
| Conditions | PBS, pH 7.4, 37 °C; monitored by LC‑MS |
Why This Matters
Hydrolytic instability is a documented liability of first‑generation cyanoacrylamide warheads; procurement of the ortho‑trifluoroethoxy variant directly addresses this failure mode and ensures assay‑ready compound stability.
- [1] Nambiar, M.; et al. Overcoming the Hydrolytic Susceptibility of Thiol-Reactive Reversible Warheads through the Development of Substituted Phenyl Cyanoacrylamides. J. Am. Chem. Soc. 2025, 147, 24140–24151. View Source
- [2] Abdelhamid, I. A.; et al. Cyanoacrylamides as Versatile Scaffolds in Medicinal Chemistry. J. Mol. Struct. 2026, 1320, 139271. View Source
